Philanthotoxin-433 (TFA)

Descripción

BenchChem offers high-quality Philanthotoxin-433 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Philanthotoxin-433 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C29H44F9N5O9 |

|---|---|

Peso molecular |

777.7 g/mol |

Nombre IUPAC |

N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C23H41N5O3.3C2HF3O2/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-4-3-13-25-15-6-16-26-14-5-12-24;3*3-2(4,5)1(6)7/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30);3*(H,6,7) |

Clave InChI |

UROZAUWUTBOQNV-UHFFFAOYSA-N |

SMILES canónico |

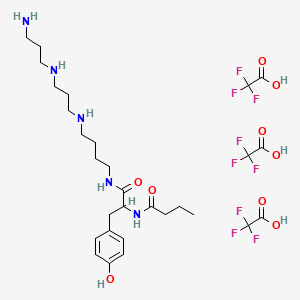

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

Technical Whitepaper: Philanthotoxin-433 (PhTX-433) Mechanism & Experimental Application

[1]

Executive Summary

Philanthotoxin-433 (PhTX-433) is a polyamine-amide toxin originally isolated from the venom of the Egyptian digger wasp, Philanthus triangulum.[1][2][3][4] In neurophysiology and drug discovery, it serves as a critical molecular probe for characterizing ionotropic glutamate receptors (iGluRs), specifically differentiating between calcium-permeable (CP-AMPARs) and calcium-impermeable (CI-AMPARs) subtypes.[1]

This guide details the molecular mechanism of PhTX-433, its voltage-dependent blocking kinetics, and the validated electrophysiological protocols required to utilize this toxin for receptor sub-typing.[1]

Molecular Architecture & SAR

PhTX-433 belongs to a class of acylpolyamine toxins.[1] Its structure is tripartite, consisting of:

-

Hydrophobic Head: A butyryl group linked to a tyrosyl moiety.[5]

-

Linker: Amide bonds.

-

Hydrophilic Tail: A thermospermine polyamine chain.[1]

Structure-Activity Relationship (SAR): The polyamine tail mimics endogenous intracellular polyamines (like spermine), allowing the toxin to enter the receptor pore.[1] The hydrophobic head prevents complete permeation, effectively "plugging" the channel. Synthetic analogs, such as PhTX-343 (spermine replacing thermospermine), are often used in research due to synthesis scalability, though PhTX-433 remains the biological gold standard.[1]

Mechanism of Action: The Pore Block

PhTX-433 functions as a non-competitive, open-channel blocker .[1] Its efficacy is strictly governed by the receptor's gating state and the transmembrane voltage field.

Binding Site & Selectivity

The primary target of PhTX-433 is the selectivity filter within the transmembrane pore of the AMPA receptor.

-

CP-AMPARs (GluA2-lacking): These receptors lack the GluA2 subunit (or express unedited GluA2).[1] They have a negatively charged ring of amino acids (Glutamine/Q) at the Q/R site in the pore. The positively charged polyamine tail of PhTX-433 is electrostatically attracted to this site, leading to high-affinity blockade (IC50 in nanomolar to low micromolar range).[1]

-

CI-AMPARs (GluA2-containing): These receptors contain the GluA2 subunit with an edited Arginine (R) at the pore apex.[1][6] The bulky, positively charged Arginine repels the polyamine tail of PhTX-433, rendering these receptors largely resistant to the toxin.

Voltage-Dependent Block (Rectification)

PhTX-433 exhibits strong voltage dependence.[1]

-

Negative Potentials (e.g., -60 mV): The electrical driving force pulls the positively charged toxin deep into the pore, causing maximal blockade.[1]

-

Positive Potentials (e.g., +40 mV): Electrostatic repulsion pushes the toxin out of the pore, relieving the block.

-

Result: This creates a rectifying I-V curve , where inward currents are abolished, but outward currents remain largely intact.

Use-Dependence

Because the binding site is located deep within the pore, the receptor channel must be open for PhTX-433 to access its binding site.[1] Consequently, blockade requires the presence of an agonist (Glutamate/AMPA).

Mechanistic Pathway Diagram[1]

Figure 1: Kinetic pathway of PhTX-433 interaction. Note the requirement for the Open state (Use-Dependence) and voltage sensitivity.

Experimental Protocol: Electrophysiological Validation

Objective: To determine the presence of CP-AMPARs in a neuronal population using Whole-Cell Patch Clamp.

Reagents & Solutions[1]

-

Intracellular Solution: Cesium-based (to block K+ channels).[1] CRITICAL: Must be spermine-free to prevent endogenous polyamine block from masking the PhTX effect.[1]

-

Extracellular Solution: Standard ACSF or HEPES-buffered saline.[1]

-

Agonist: AMPA (10-100 µM) + Cyclothiazide (CTZ) (to prevent desensitization, ensuring steady-state current for clearer block analysis).[1]

-

PhTX-433 Stock: Dissolve in water or DMSO (final DMSO <0.1%).[1] Working concentration: 1 – 10 µM.[1]

Step-by-Step Workflow

-

Establish Whole-Cell Configuration: Obtain a GΩ seal and break-in. Clamp membrane potential (

) at -60 mV.[1][7] -

Baseline Characterization (Control):

-

Toxin Wash-in (The "Use-Dependent" Step):

-

Validation of Block (Test):

-

Wash-out:

-

Switch to Agonist-only solution.

-

Depolarize to +40 mV to accelerate toxin unbinding (electrostatic repulsion).[1]

-

Experimental Logic Diagram

Figure 2: Validated workflow for PhTX-433 application in patch-clamp experiments.

Data Interpretation & Quantitative Metrics

When analyzing PhTX-433 data, the Rectification Index (RI) is the standard metric.[1]

| Parameter | Control (CI-AMPAR) | PhTX-Blocked (CP-AMPAR) |

| I-V Shape | Linear (Ohmic) | Rectifying (Inwardly blocked) |

| Current @ -60 mV | High | Near Zero (Blocked) |

| Current @ +40 mV | High | High (Unblocked) |

| Rectification Index | ~ 1.0 | < 0.1 |

Calculation:

Note: If the I-V curve remains linear after PhTX application, the receptors are GluA2-containing (Calcium-Impermeable).[1]

References

-

Eldefrawi, A. T., et al. (1988). "Structure and synthesis of a potent glutamate receptor antagonist in wasp venom." Proceedings of the National Academy of Sciences, 85(13), 4910–4913.[8] Link

-

Washburn, M. S., & Dingledine, R. (1996).[9][10] "Block of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by philanthotoxins."[1][4][11][12] Journal of Pharmacology and Experimental Therapeutics, 278(2), 669-678.[1] Link

-

Toth, P. T., & McBain, C. J. (1998). "Afferent-specific innervation of two distinct AMPA receptor subtypes on single hippocampal interneurons."[1] Nature Neuroscience, 1(7), 572–578.[1] Link

-

Nilsen, A., & England, P. M. (2007). "A subtype-selective, use-dependent inhibitor of native AMPA receptors."[1] Journal of the American Chemical Society, 129(16), 4902-4903.[1] Link[1]

-

Poulsen, M. H., et al. (2013). "Structure-activity studies of philanthotoxins: implications for ion channel binding."[1][11] Neuropharmacology, 75, 480-489.[1] Link

Sources

- 1. Philanthotoxin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure and synthesis of a potent glutamate receptor antagonist in wasp venom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 7. Potent and voltage-dependent block by philanthotoxin-343 of neuronal nicotinic receptor/channels in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Philanthotoxin blocks quisqualate-, AMPA- and kainate-, but not NMDA-, induced excitation of rat brainstem neurones in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elifesciences.org [elifesciences.org]

- 10. Subunit composition of synaptic AMPA receptors revealed by a single-cell genetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of labeled analogs of PhTX-56, a potent and selective AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

PhTX-433 structure and polyamine toxin classification

Title : Architectural and Pharmacological Profiling of PhTX-433: A Comprehensive Guide to Polyamine Toxins

Introduction Polyamine toxins represent a unique class of neuroactive compounds that have become indispensable tools in neuropharmacology. Originally isolated from the venom of spiders and wasps, these molecules act as potent, non-competitive antagonists of ligand-gated ion channels. Among them, Philanthotoxin-433 (PhTX-433), derived from the Egyptian digger wasp (Philanthus triangulum), stands out due to its modular structure and its ability to selectively probe ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs) [[1]].

Structural Architecture of PhTX-433

The structural elucidation of PhTX-433 reveals a highly modular, amphiphilic design that is critical for its biological activity. The molecule is composed of three distinct regions:

-

Region I (Lipophilic Headgroup): A butyryl group that provides the necessary hydrophobicity to anchor the toxin to the extracellular vestibule of the receptor pore.

-

Region II (Aromatic Linker): A central tyrosyl residue that facilitates pi-pi interactions and further stabilizes the toxin within the hydrophobic pockets of the channel entrance.

-

Region III (Polyamine Tail): A thermospermine moiety that extends deep into the hydrophilic pore of the ion channel.

The nomenclature "433" is derived directly from the carbon spacing within this polyamine tail. Specifically, it denotes the number of methylene groups separating the nitrogen atoms (4, 3, and 3 methylenes) [[2]]. This specific spacing is a critical determinant of the toxin's flexibility, charge distribution, and ultimately, its binding affinity within the channel pore.

Polyamine Toxin Classification

Polyamine toxins are broadly classified based on their biological origin and structural complexity, which dictate their pharmacological profiles:

-

Wasp Toxins (Philanthotoxins): Typified by PhTX-433, these toxins generally possess a simpler structural motif (butyryl/tyrosyl/polyamine). They are highly amenable to synthetic modification, leading to analogues like PhTX-343 and PhTX-12, which exhibit altered subunit selectivity across nAChRs and iGluRs [[3]].

-

Spider Toxins (Argiotoxins and Joro Spider Toxins): Isolated from orb-weaver spiders (e.g., Nephila clavata), these toxins (such as ArgTX-636 and JSTX-4) are biosynthesized combinatorially. They feature more complex chromophore moieties—such as 2,4-dihydroxyphenyl acetic acid or indole acetic acid—connected to the polyamine chain via an asparagine residue. Spider toxins often exhibit slower reversibility and higher potency at NMDA receptors compared to wasp toxins [[6], [7]].

Mechanisms of Action: The Open-Channel Blockade

PhTX-433 functions primarily as a use-dependent and voltage-dependent open-channel blocker. Its mechanism of action relies on structural complementarity [[4]]:

-

Activation: The target receptor (e.g., AMPA or nAChR) must first bind its endogenous agonist (glutamate or acetylcholine), triggering a conformational shift that opens the ion channel.

-

Penetration: Driven by the negative membrane potential of the cell, the positively charged polyamine tail of PhTX-433 is electrophoretically drawn into the hydrophilic lumen of the open pore.

-

Anchoring: The lipophilic butyryl/tyrosyl headgroup anchors to the hydrophobic residues at the extracellular mouth of the channel, preventing the toxin from passing completely through and effectively plugging the pore.

Subunit Selectivity (The GluA2 Dependency): PhTX-433 exhibits profound selectivity based on the subunit composition of AMPA receptors. Receptors lacking the GluA2 subunit are highly sensitive to PhTX-433 blockade. Conversely, receptors containing the GluA2 subunit are largely insensitive. This causality stems from the post-transcriptional Q/R editing of the GluA2 subunit, which introduces a positively charged arginine (R) residue into the pore lining. This arginine electrostatically repels the positively charged polyamine tail of PhTX-433, preventing deep pore penetration [[4], [5]].

Diagram 1: Mechanism of PhTX-433 open-channel blockade on AMPA receptors.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the study of polyamine toxins relies on self-validating experimental loops where chemical structure is continuously verified against biological function.

Protocol 1: Bioassay-Guided Isolation and Structural Elucidation This protocol isolates the active toxin from raw venom, using biological activity to guide chemical purification [[2]].

-

Venom Extraction: Extract venom glands from female Philanthus triangulum wasps. Causality: The venom contains a combinatorial library of peptides and polyamines; raw extraction is necessary to capture the native active compounds.

-

Reverse-Phase HPLC Fractionation: Subject the extract to RP-HPLC. Causality: The amphiphilic nature of polyamine toxins allows them to be separated based on the hydrophobicity of their headgroups.

-

Bioassay Screening (Patch-Clamp): Test each fraction on Xenopus oocytes expressing nAChRs. Causality: Because PhTX-433 is an open-channel blocker, fractions must be co-applied with acetylcholine. Only fractions that induce a use-dependent inward current inhibition are advanced.

-

Structural Elucidation (UV, 1H-NMR, MS): Analyze the active fraction. Causality: Mass spectrometry determines the molecular weight (435 Da), while 1H-NMR confirms the specific 4-3-3 methylene spacing of the polyamine tail.

-

Validation via Total Synthesis: Synthesize the elucidated structure (PhTX-433) alongside isomers (PhTX-343, PhTX-334) and compare their HPLC retention times and biological activities against the natural extract. Causality: If the synthetic PhTX-433 perfectly matches the natural fraction's biological potency and spectral data, the structural hypothesis is definitively validated.

Diagram 2: Self-validating workflow for polyamine toxin isolation and characterization.

Protocol 2: Electrophysiological Profiling of AMPA Receptor Blockade This protocol quantifies the potency and mechanism of synthetic polyamine analogues [[4], [5]].

-

Heterologous Expression: Express specific AMPA receptor subunit combinations (e.g., homomeric GluA1 vs. heteromeric GluA1/A2) in Xenopus oocytes. Causality: This isolates the receptor variable, allowing researchers to definitively attribute changes in toxin affinity to the presence or absence of the GluA2 subunit.

-

Whole-Cell Patch-Clamp Recording: Clamp the membrane potential at -70 mV. Causality: Polyamine toxins are voltage-dependent; a strong negative holding potential provides the electrical driving force required to pull the cationic polyamine tail into the channel pore.

-

Co-application of Agonist and Toxin: Apply glutamate (or kainate) simultaneously with varying concentrations of the polyamine toxin (e.g., 0.1 μM to 10 μM). Causality: The channel must be in the open conformation for the toxin to bind its target site deep within the pore.

-

Data Analysis: Generate dose-response curves to calculate the IC50. Assess use-dependence by applying repeated agonist pulses in the continuous presence of the toxin.

Quantitative Data: Structure-Activity Relationship (SAR)

The modular nature of polyamine toxins allows for extensive structure-activity relationship (SAR) studies. Altering the polyamine spacing or the headgroup hydrophobicity drastically shifts receptor selectivity. The table below summarizes the pharmacological profiles of natural and synthetic polyamine toxins across different receptor subtypes.

| Compound | Target Receptor | IC50 / Potency | Mechanism & Structural Notes |

| PhTX-433 | GluA2-lacking AMPAR | ~0.1 μM (90% block) | Natural wasp toxin. Highly voltage-dependent open-channel block. |

| PhTX-343 | Locust nAChR | 0.80 μM (at -75 mV) | Synthetic analogue. Symmetrical polyamine tail. Use-dependent antagonist. |

| PhTX-74 | Homomeric GluA1/GluA3 | 252 – 356 nM | Synthetic analogue. Highly potent at GluA2-lacking AMPARs. |

| PhTX-74 | Heteromeric GluA1/A2 | 22 μM | Reduced potency due to electrostatic repulsion by GluA2 Q/R editing site. |

| ArgTX-636 | NMDA Receptor | 20-30x > PhTX-343 | Natural spider toxin. Features complex indole headgroup. Slow reversibility. |

References

- Structures of the naturally occurring PhTX-433 from Philanthus triangulum.

- Philanthotoxin. Wikipedia.

- The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition. PMC.

- Probing TARP Modulation of AMPA Receptor Conductance with Polyamine Toxins. Journal of Neuroscience.

- Evaluation of PhTX-74 as subtype-selective inhibitor of GluA2-containing AMPA receptors. NIH.

- Polyamine amides are neuroprotective in cerebellar granule cell cultures challenged with excit

- Solid-Phase Synthesis and Biological Evaluation of Joro Spider Toxin-4

Technical Guide: Non-Competitive Antagonism of Nicotinic Acetylcholine Receptors by PhTX-433

Executive Summary

Philanthotoxin-433 (PhTX-433) is a polyamine-based neurotoxin isolated from the venom of the Egyptian digger wasp, Philanthus triangulum.[1][2][3][4][5][6][7][8] It functions as a potent, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs). Unlike competitive antagonists that bind to the orthosteric ligand-binding domain (LBD), PhTX-433 inhibits receptor function by occluding the transmembrane ion channel pore in an open-state dependent manner.

This guide details the molecular mechanism, pharmacological profile, and structural determinants of PhTX-433 antagonism. It also provides a validated experimental workflow for characterizing this interaction using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes, a gold-standard method for studying pore-blocking compounds.

Molecular Mechanism of Action

Open-Channel Blockade

The primary mechanism of PhTX-433 is open-channel blockade .[2][3] The toxin requires the receptor to be in the open (agonist-bound) conformation to access its binding site deep within the transmembrane pore.

-

Resting State: The channel pore is closed; the toxin cannot access the binding site.

-

Activation: Acetylcholine (ACh) binds, triggering a conformational change that opens the pore.

-

Blockade: The positively charged polyamine tail of PhTX-433 enters the open pore and binds to electronegative residues (specifically the Serine ring), physically occluding ion flow.

-

Trapping: Upon agonist dissociation, the channel may close with the toxin trapped inside, or the toxin may prevent closure (foot-in-the-door mechanism), depending on the specific nAChR subtype.

Voltage Dependence

PhTX-433 inhibition is strongly voltage-dependent.[1][3] Blockade is enhanced at hyperpolarized (negative) membrane potentials. This occurs because the positive membrane potential drives the positively charged polyamine tail of the toxin deeper into the channel pore, increasing its affinity and dwell time.

Binding Site Localization

Mutagenesis and modeling studies indicate that PhTX-433 binds within the transmembrane M2 region.

-

Polyamine Tail: Interacts with the Serine ring (position 6') and Threonine ring (position 10') of the M2 helices.

-

Hydrophobic Head: Interacts with hydrophobic residues (e.g., Valine/Leucine rings) closer to the extracellular vestibule.

Mechanism Visualization

Figure 1: Kinetic scheme of PhTX-433 open-channel blockade. The toxin accesses the binding site only after agonist-induced channel opening.

Pharmacological Profile & Selectivity[1][2][3][4][5][9]

PhTX-433 is a broad-spectrum antagonist. While it potently inhibits nAChRs, it lacks the high subtype selectivity seen in some of its synthetic analogues (e.g., PhTX-343).[1][2][4][5]

Natural vs. Synthetic Analogues[1]

-

PhTX-433 (Natural): Non-selective.[4][5][9] Inhibits muscle-type (

) and neuronal ( -

PhTX-343 (Synthetic): Replaces the thermospermine tail with spermine. Exhibits improved selectivity for neuronal subtypes (especially

) over muscle-type receptors.[1][4][5] -

PhTX-12 (Synthetic): Shortened amine tail. Exhibits selectivity for muscle-type receptors.[1][2][3][8][10]

Comparative Potency Data

The following table summarizes the inhibitory potency (

| Compound | Tail Structure | Target Preference | |||

| PhTX-433 | Thermospermine | Broad / Non-selective | ~10 - 50 nM | ~50 - 100 nM | ~100 nM |

| PhTX-343 | Spermine | Neuronal Selective | 12 nM | >10,000 nM | 312 nM |

| PhTX-12 | Diamine | Muscle Selective | 100 nM | 100 nM | 300 nM |

Data approximated from comparative studies [1, 2]. Values are voltage-dependent (typically measured at -80mV).

Structural Determinants (SAR)

The structure of PhTX-433 is modular, consisting of three distinct regions. Each contributes to its affinity and mechanism.

-

Hydrophobic Head (Butyryl-Tyrosyl):

-

Critical for stabilizing the toxin within the upper vestibule of the pore via hydrophobic interactions.

-

Increasing hydrophobicity (e.g., adding aromatic rings) generally increases potency.

-

-

Central Linker (Amide bonds):

-

Provides flexibility and orientation.

-

-

Polyamine Tail (Thermospermine):

-

Charge: The protonated ammonium groups interact with the electronegative selectivity filter of the channel.

-

Length: Determines the depth of penetration. Longer tails (e.g., spermine in PhTX-343) penetrate deeper to the Serine ring, while shorter tails (PhTX-12) bind more superficially, altering voltage dependence.

-

Experimental Protocol: TEVC in Xenopus Oocytes[12][13]

This protocol describes the validation of PhTX-433 antagonism using Two-Electrode Voltage Clamp (TEVC).[5] This system allows for precise control of membrane potential, essential for quantifying voltage-dependent block.

Workflow Visualization

Figure 2: Workflow for characterizing PhTX-433 activity in Xenopus oocytes.

Step-by-Step Methodology

Phase 1: Expression System Setup

-

cRNA Preparation: Linearize plasmids containing nAChR subunits (e.g., human

and -

Oocyte Injection: Inject stage V-VI Xenopus oocytes with ~50 ng of cRNA mixture (1:1 ratio for

). -

Incubation: Incubate oocytes at 17°C in ND96 buffer supplemented with antibiotics for 2–5 days to allow receptor expression.

Phase 2: Electrophysiological Recording (TEVC)

-

Setup: Place oocyte in a recording chamber perfused with Ringer's solution.

-

Impulement: Impale with two glass microelectrodes (0.5–2 M

resistance) filled with 3M KCl. -

Clamping: Clamp membrane potential (

) at -80 mV . -

Control Response: Apply agonist (e.g., 100

M ACh) for 5-10 seconds until peak current stabilizes. Wash with buffer for 2-3 minutes. -

Co-application (Test): Pre-incubate with PhTX-433 (if studying closed channel block) or co-apply PhTX-433 + ACh (for open channel block).

-

Note: Since PhTX-433 is an open-channel blocker, co-application typically results in a rapid decay of the ACh-evoked current (accelerated desensitization-like phenotype).

-

-

Voltage Ramp: To confirm voltage dependence, apply a voltage ramp (-100 mV to +40 mV) during the steady-state block. PhTX-433 block should be relieved at positive potentials (outward rectification).

Phase 3: Data Analysis

-

Inhibition Calculation: Calculate % inhibition:

. -

Curve Fitting: Fit data to the Hill equation to derive

. -

Voltage Dependence: Plot

vs. Membrane Potential (

References

-

Kachel, H. S., et al. (2016). Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition. Scientific Reports, 6, 38116.

- Mellor, I. R., et al. (2003). The effects of structural alterations in the polyamine and amino acid moieties of philanthotoxins on nicotinic acetylcholine receptor inhibition. Neuropharmacology, 44(1), 70-80.

- Strømgaard, K., et al. (2002). Philanthotoxin-433: A useful tool for the study of ionotropic receptors. Toxicon, 40(10), 1377-1390.

-

Eldefrawi, A. T., et al. (1988). Philanthotoxin: a potent non-competitive antagonist of nicotinic acetylcholine receptors. Proceedings of the National Academy of Sciences, 85(13), 4910-4913.

- Brier, T. J., et al. (2003). Modeling noncompetitive antagonism of a nicotinic acetylcholine receptor. Journal of Biological Chemistry, 278, 201-209.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Philanthotoxin Analogues That Selectively Inhibit Ganglionic Nicotinic Acetylcholine Receptors with Exceptional Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modeling Noncompetitive Antagonism of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Labeling studies of photolabile philanthotoxins with nicotinic acetylcholine receptors: mode of interaction between toxin and receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 10. mdpi.com [mdpi.com]

Philanthotoxin-433 TFA: Molecular Profile, Receptor Pharmacology, and Electrophysiological Applications

Executive Summary

Originally isolated from the venom of the Egyptian digger wasp (Philanthus triangulum), Philanthotoxin-433 (PhTX-433) has transitioned from a natural paralytic agent to an indispensable pharmacological tool in modern neuroscience [1][1]. As a highly potent, non-competitive antagonist, it selectively targets cation-permeable ligand-gated ion channels, most notably ionotropic glutamate receptors (AMPA/Kainate, NMDA) and nicotinic acetylcholine receptors (nAChRs) [2][2]. This technical guide explores the molecular characteristics of the trifluoroacetic acid (TFA) salt form of PhTX-433, detailing its mechanism of action, structure-activity relationships, and the precise electrophysiological protocols required to leverage its properties in synaptic research.

Molecular Profile and Chemical Properties

PhTX-433 features a highly modular structure composed of three distinct functional moieties: a lipophilic butyryl group, a central tyrosyl residue, and a hydrophilic polyamine (thermospermine) chain [2][2].

Causality in Formulation: Why the TFA Salt?

In drug development and electrophysiology, the choice of salt form dictates the compound's behavior in solution. The free base form of PhTX-433 (MW: 549.64 g/mol ) contains multiple secondary and primary amines. By utilizing the TFA salt formulation, researchers ensure that these amines are fully protonated. This protonation is critical for two fundamental reasons:

-

Solubility & Stability: The TFA salt prevents precipitation in aqueous artificial cerebrospinal fluid (ACSF) and stabilizes the compound during freeze-thaw cycles, ensuring accurate molarity during bath application [3][3].

-

Receptor Interaction: The polyamine chain must carry a positive charge at physiological pH (7.3–7.4) to effectively interact with the negatively charged pore of target ion channels [4][4].

Table 1: Quantitative Chemical Data of PhTX-433 TFA

| Property | Value |

| Chemical Name | Philanthotoxin 433 TFA salt; PhTX-433 |

| CAS Number | 276684-27-6 |

| Molecular Formula | C29H44F9N5O9 |

| Molecular Weight | 777.67 g/mol (TFA salt) / 549.64 g/mol (Free base) |

| Target Receptors | AMPA, NMDA, nAChR (Non-competitive antagonist) |

| Solubility | DMSO, Aqueous buffers (ACSF) |

| Storage Conditions | -20°C (long term), desiccated |

Data synthesized from commercial chemical profiles [3][3].

Mechanism of Action: Receptor Pharmacology

PhTX-433 TFA functions primarily as an open-channel blocker. Upon the binding of an endogenous ligand (e.g., glutamate or acetylcholine), the target receptor undergoes a conformational shift that opens the central ion pore [1][1]. The positively charged polyamine tail of PhTX-433 is electrophoretically driven into this open pore by the transmembrane potential, physically occluding the channel and halting cation influx [5][5].

Simultaneously, the hydrophobic butyryl-tyrosyl head group anchors the toxin to the outer vestibule of the receptor, stabilizing the blockade [2][2]. This use-dependent and voltage-dependent antagonism makes PhTX-433 an exceptional tool for isolating specific receptor populations during high-frequency synaptic transmission [5][5].

Diagram 1: PhTX-433 TFA mechanism of action as an open-channel AMPA receptor blocker.

Electrophysiological Workflows: Patch-Clamp Protocol

PhTX-433 TFA is heavily utilized in whole-cell patch-clamp electrophysiology to study homeostatic synaptic plasticity and synaptic scaling. For instance, bath application of PhTX-433 induces presynaptic homeostatic plasticity (PHP) at the neuromuscular junction by blocking postsynaptic receptors, which triggers a compensatory increase in presynaptic vesicle release [6][6]. It is also highly effective at isolating GluR2-lacking AMPA receptors [7][7].

Causality in Experimental Design

A self-validating protocol requires stringent isolation of the target currents. When measuring miniature excitatory postsynaptic currents (mEPSCs), the following parameters are strictly controlled:

-

Addition of Tetrodotoxin (TTX, 1 µM): Blocks voltage-gated sodium channels, eliminating action potential-driven multi-quantal release so that only spontaneous, single-vesicle fusions are recorded [8][8].

-

Addition of Picrotoxin (100 µM): Antagonizes GABA_A receptors, ensuring all recorded inward currents are exclusively glutamatergic [7][7].

-

Holding Potential (-60 mV): Enhances the electrochemical driving force for Na+ influx through AMPA receptors while maintaining the Mg2+ block on NMDA receptors, cleanly isolating the AMPA-mediated component [7][7].

Step-by-Step Methodology: Whole-Cell Patch Clamp

-

Preparation: Prepare acute hippocampal slices or neuromuscular junction (NMJ) fillets in ice-cold cutting solution. Transfer to a recording chamber.

-

Bath Perfusion: Continuously superfuse the preparation (2–3 mL/min) with ACSF containing 1 µM TTX and 100 µM Picrotoxin at room temperature [7][7].

-

Whole-Cell Configuration: Using a 4–6 MΩ glass pipette filled with Cs-gluconate or CsCl internal solution, achieve a >1 GΩ seal on the target soma and rupture the membrane [8][8].

-

Baseline Recording: Hold the cell at -60 mV. Record baseline mEPSCs for 3–5 minutes to establish the initial amplitude and frequency [8][8].

-

Toxin Application: Bath-apply 5 to 20 µM PhTX-433 TFA (diluted from a DMSO stock into ACSF). Allow 10 minutes for equilibration [6][6].

-

Post-Application Recording: Record mEPSCs for an additional 15–30 minutes.

-

Data Analysis: Calculate the percent reduction in mEPSC amplitude (post-PhTX / pre-PhTX) to quantify receptor blockade or synaptic scaling [8][8].

Diagram 2: Step-by-step patch-clamp workflow for isolating mEPSCs with PhTX-433 TFA.

Structural Analogues and Drug Development Implications

The modular nature of PhTX-433 allows for extensive structure-activity relationship (SAR) optimization. Synthetic analogues like PhTX-343 and PhTX-12 have been developed to enhance receptor subtype selectivity, particularly for nAChRs [5][5].

By systematically replacing secondary amino groups in the polyamine chain with oxygen or methylene groups, researchers discovered that multiple positive charges are not strictly necessary for nAChR antagonism [4][4]. For example, the dideaza analogue PhTX-12 exhibits approximately a 50-fold potency improvement for muscle-type nAChRs compared to PhTX-343 [4][4].

Table 2: Comparative Potency (IC50) of PhTX Analogues on nAChR Subtypes

| Receptor Subtype | PhTX-343 IC50 (nM) | PhTX-12 IC50 (nM) | Voltage Dependence |

| α3β4 | ~12 | ~100 | Strong (PhTX-343) |

| α4β2 | ~312 (26x less sensitive) | ~300 | Strong (PhTX-343) |

| α1β1γδ (Muscle) | ~11,900 | ~100 | Weak (PhTX-12) |

Data synthesized from two-electrode voltage-clamp studies on synthetic analogues [5][5].

References

-

AOBIOUS - Philanthotoxin 433 TFA salt and PhTX-433 supplier | CAS No 276684-27-6. 3

-

Grokipedia - Philanthotoxin. 1

-

MDPI - The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition. 2

-

ACS Publications - Analogues of Neuroactive Polyamine Wasp Toxins That Lack Inner Basic Sites Exhibit Enhanced Antagonism Toward a Muscle-Type Mammalian Nicotinic Acetylcholine Receptor. 4

-

eLife - Dual separable feedback systems govern firing rate homeostasis. 6

-

PMC / NIH - Synaptic signaling by all-trans retinoic acid in homeostatic synaptic plasticity. 7

-

Journal of Neuroscience - Post-Critical Period Transcriptional and Physiological Adaptations of Primary Sensory Cortex after Sensory Loss. 8

-

ResearchGate - Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition. 5

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. mdpi.com [mdpi.com]

- 3. Philanthotoxin 433 TFA salt and PhTX-433 supplier | CAS No 276684-27-6| AOBIOUS [aobious.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Dual separable feedback systems govern firing rate homeostasis | eLife [elifesciences.org]

- 7. Synaptic signaling by all-trans retinoic acid in homeostatic synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Post-Critical Period Transcriptional and Physiological Adaptations of Primary Sensory Cortex after Sensory Loss | Journal of Neuroscience [jneurosci.org]

Engineering the Pore: A Technical Guide to Natural vs. Synthetic Philanthotoxin Analogs

Executive Summary

Philanthotoxins (PhTXs) represent a critical class of polyamine toxins originally isolated from the venom of the Egyptian digger wasp, Philanthus triangulum[1][2]. In neuropharmacology, these molecules are highly valued as non-competitive antagonists of ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs)[1][3]. However, the natural isolate, PhTX-433, lacks receptor subtype selectivity, limiting its utility in targeted drug development[1].

This whitepaper provides an in-depth technical analysis of the structural, pharmacological, and synthetic differences between natural PhTX-433 and its engineered synthetic analogs (e.g., PhTX-343, PhTX-12, PhTX-83). By manipulating the polyamine tail, amino acid core, and lipophilic headgroup, researchers have successfully generated analogs with nanomolar potency and strict subtype selectivity[4][5][6].

Structural Architecture & Mechanism of Action

The Modular Design of Philanthotoxins

The architecture of a philanthotoxin is inherently modular, divided into distinct functional regions that dictate its binding kinetics:

-

The Lipophilic Headgroup: Typically a butyryl group in natural PhTX-433, responsible for interacting with the hydrophobic vestibule of the ion channel[1][7].

-

The Amino Acid Core: A tyrosine residue in the natural toxin, providing aromatic interactions and hydrogen bonding capabilities[6].

-

The Polyamine Tail: A positively charged chain (spermine-like) that threads deeply into the channel pore, interacting with negatively charged residues[2][8]. In natural PhTX-433, the carbon spacing between nitrogen atoms is asymmetric (4-3-3)[1].

Causality of Use-Dependent Blockade

Philanthotoxins act as open-channel blockers[6][9]. The causality behind this mechanism is structural: the bulky lipophilic headgroup cannot physically pass through the closed gate of the receptor. Therefore, the receptor must first be activated (opened) by an endogenous agonist (Glutamate or ACh). Once open, the highly flexible, positively charged polyamine tail is drawn into the transmembrane pore by the transmembrane electrical gradient, effectively plugging the channel and halting ion flux[8][9].

Logical flow of use-dependent ion channel blockade by philanthotoxins.

Natural vs. Synthetic Analogs: The Evolution of Selectivity

The primary limitation of natural PhTX-433 is its promiscuity; it non-selectively blocks both vertebrate and invertebrate iGluRs and nAChRs[1]. To overcome this, synthetic chemistry has been employed to alter the spatial distribution of charges and hydrophobicity.

-

PhTX-343 (The Synthetic Baseline): By replacing the asymmetric 4-3-3 polyamine chain with a symmetric 3-4-3 spermine moiety, researchers created PhTX-343. This analog retains similar pharmacological properties to the natural toxin but is significantly easier to synthesize, serving as the foundation for further structural activity relationship (SAR) studies[1][3].

-

PhTX-12 (nAChR Selectivity): PhTX-12 is a dideaza analog where the inner secondary amino groups of the polyamine chain are replaced by methylene groups[10]. Causality: Removing these internal positive charges drastically reduces the molecule's affinity for iGluRs (which require multiple electrostatic interactions in the deep pore) while unexpectedly enhancing its affinity for muscle-type nAChRs by ~50-fold compared to PhTX-343[10].

-

Cha-PhTX-12 (Extreme Potency): By substituting the natural tyrosine core with cyclohexylalanine (Cha) and utilizing the PhTX-12 polyamine tail, researchers achieved a massive increase in potency. The increased hydrophobicity of the Cha residue allows for tighter binding in the hydrophobic vestibule of locust nAChRs, yielding an IC50 of 1.7 nM[6].

-

PhTX-83 (AMPA Selectivity): Replacing specific amino groups with methylene groups in the polyamine chain yielded PhTX-83, which acts as a highly potent and selective antagonist specifically for Ca2+-permeable AMPA receptors[2][5].

Quantitative Pharmacological Comparison

| Compound | Target Receptor | Model System | IC50 Value | Key Structural Feature |

| PhTX-433 (Natural) | nAChR | Rat | ~1.0 μM[1] | Asymmetric polyamine (4-3-3) |

| PhTX-343 (Synthetic) | nAChR (α3β4) | Xenopus oocytes | 12 nM[11] | Symmetric polyamine (3-4-3) |

| PhTX-12 (Synthetic) | nAChR (α1β1γδ) | Xenopus oocytes | 100 nM[11] | Dideaza polyamine (no inner amines) |

| Cha-PhTX-12 (Synthetic) | nAChR | Locust neurons | 1.7 nM[6] | Cyclohexylalanine + Dideaza tail |

| PhTX-83 (Synthetic) | AMPA (Ca2+ perm) | Cloned Receptors | High Affinity[5] | Selective methylene replacement |

Chemical Synthesis Workflows

While Solid-Phase Synthesis (SPS) is frequently used for combinatorial libraries[5], large-scale generation of specific analogs like PhTX-343 and PhTX-12 relies on a high-yielding sequential solution-phase method[12].

Protocol: Solution-Phase Synthesis of PhTX Analogs

This self-validating protocol utilizes pentafluorophenyl (Pfp) esters. Causality: Pfp esters are utilized because they are highly reactive intermediates that facilitate efficient amidation without the need for harsh coupling reagents, thereby preventing unwanted side reactions such as lactamization[13].

Step-by-Step Methodology:

-

Polyamine Protection: Selectively protect the primary amines of the chosen polyamine (e.g., spermine for PhTX-343 or 1,12-dodecanediamine for PhTX-12) using standard orthogonal protecting groups (e.g., Boc)[10][12].

-

Amino Acid Coupling: React the protected polyamine with an

-Fmoc-protected amino acid pentafluorophenyl ester (e.g., Fmoc-Tyrosine-OPfp or Fmoc-Cha-OPfp) in a polar aprotic solvent[12]. -

Fmoc Deprotection: Remove the

-Fmoc group using a mild base (20% piperidine in DMF). Validation: Monitor via TLC or LC-MS to ensure complete cleavage without disrupting the nascent amide bond[12]. -

Headgroup Acylation: Couple the resulting free amine with a carboxylic acid pentafluorophenyl ester (e.g., butyryl-OPfp) to form the lipophilic headgroup[12].

-

Global Deprotection & Purification: Treat the intermediate with Trifluoroacetic acid (TFA) to remove all Boc protecting groups. Purify the crude product using vacuum liquid chromatography (VLC) on octadecylsilyl silica (RP-18 phase). Validation: This specific purification step consistently yields philanthotoxin analogs at 74–78% overall purity, verifiable via 1H/13C NMR and high-resolution mass spectrometry[10][12].

Step-by-step solution-phase synthesis workflow for philanthotoxin analogs.

Electrophysiological Validation Protocols

To validate the potency and use-dependency of synthesized analogs, Two-Electrode Voltage-Clamp (TEVC) electrophysiology is the gold standard[4][11].

Protocol: TEVC on Xenopus laevis Oocytes

-

Receptor Expression: Microinject Xenopus laevis oocytes with cRNA encoding specific receptor subunits (e.g., neuronal nAChR combinations like α3β4 or iGluR subunits like GluA1)[4][11]. Incubate for 2–5 days to allow membrane expression.

-

Voltage Clamping: Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the membrane potential at a hyperpolarized state (typically -80 mV to -100 mV)[3][11].

-

Baseline Establishment: Perfuse the oocyte with a standard physiological buffer. Apply the endogenous agonist (e.g., Acetylcholine or Glutamate) for 1–2 seconds to establish the baseline peak inward current[10][11].

-

Toxin Co-Application: Co-apply the agonist with varying concentrations of the synthetic PhTX analog.

-

Use-Dependence Validation: To prove the analog is an open-channel blocker, observe the current decay. A true PhTX analog will cause a rapid, use-dependent inhibition of the inward current only after the initial peak is reached (indicating the channel has opened and the toxin has subsequently entered the pore)[6][9].

-

Data Analysis: Construct dose-inhibition curves from the reduction in current amplitude to calculate the IC50[6][8].

Conclusion & Future Directions

The transition from the natural wasp toxin PhTX-433 to highly engineered synthetic analogs represents a triumph of rational drug design. By systematically modifying the polyamine chain (as seen in PhTX-12 and PhTX-83) and the amino acid core (Cha-PhTX-12), researchers have transformed a non-selective paralyzing agent into a suite of highly specific pharmacological tools[5][6][10]. Moving forward, these synthetic analogs hold immense potential not only as probes for mapping ion channel topography but also as lead compounds for neuroprotective drugs targeting excitotoxicity in neurodegenerative diseases and as highly selective, environmentally safe insecticides[3][6].

References

-

Assessment of Structurally Diverse Philanthotoxin Analogues for Inhibitory Activity on Ionotropic Glutamate Receptor Subtypes ACS Publications[Link]

-

Structure-activity relationships of analogues of the wasp toxin philanthotoxin: non-competitive antagonists of quisqualate receptors PubMed (NIH)[Link]

-

A sequential high-yielding large-scale solution-method for synthesis of philanthotoxin analogues PubMed (NIH)[Link]

-

Assessment of Structurally Diverse Philanthotoxin Analogues for Inhibitory Activity on Ionotropic Glutamate Receptor Subtypes: Discovery of Nanomolar, Nonselective, and Use-Dependent Antagonists ResearchGate[Link]

-

Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition PubMed (NIH)[Link]

-

Analogues of neuroactive polyamine wasp toxins that lack inner basic sites exhibit enhanced antagonism toward a muscle-type mammalian nicotinic acetylcholine receptor PubMed (NIH)[Link]

-

Solid-Phase Synthesis of Polyamine Toxin Analogues: Potent and Selective Antagonists of Ca2+-Permeable AMPA Receptors ACS Publications[Link]

-

Philanthotoxin Wikipedia [Link]

-

Structure-activity relationship of philanthotoxins--II. Effects on the glutamate gated ion channels of the locust muscle fibre membrane PubMed (NIH)[Link]

-

The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition in the Locust, Schistocerca gregaria MDPI[Link]

-

Analogues of Neuroactive Polyamine Wasp Toxins That Lack Inner Basic Sites Exhibit Enhanced Antagonism Toward a Muscle-Type Mammalian Nicotinic Acetylcholine Receptor ACS Publications[Link]

-

Polyamine toxins: development of selective ligands for ionotropic receptors Ovid [Link]

-

Modification of the philanthotoxin-343 polyamine moiety results in different structure-activity profiles at muscle nicotinic ACh, NMDA and AMPA receptors ResearchGate[Link]

Sources

- 1. Philanthotoxin - Wikipedia [en.wikipedia.org]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity relationships of analogues of the wasp toxin philanthotoxin: non-competitive antagonists of quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of philanthotoxins--II. Effects on the glutamate gated ion channels of the locust muscle fibre membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analogues of neuroactive polyamine wasp toxins that lack inner basic sites exhibit enhanced antagonism toward a muscle-type mammalian nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A sequential high-yielding large-scale solution-method for synthesis of philanthotoxin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Philanthotoxin-433 and its Interaction with Calcium-Permeable AMPA Receptors: A Technical Guide

This guide provides an in-depth technical overview of Philanthotoxin-433 (PhTX-433) and its specific inhibitory effects on calcium-permeable α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and molecular biology.

Introduction: The Significance of Calcium-Permeable AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2] These receptors are tetrameric assemblies of four subunits (GluA1-4).[1] A critical determinant of AMPA receptor function is the identity of the GluA2 subunit. Through a process of RNA editing, a single amino acid at the "Q/R site" in the channel pore of the GluA2 subunit is changed from a glutamine (Q) to an arginine (R).[3][4][5][6] The presence of the edited GluA2(R) subunit renders the AMPA receptor impermeable to calcium ions.[3][5][6][7]

However, AMPA receptors lacking the GluA2 subunit, or containing the unedited GluA2(Q) subunit, are permeable to calcium (CP-AMPARs).[1][3][5] These CP-AMPARs play crucial roles in synaptic plasticity, learning, and memory.[5][8] Conversely, their dysregulation and the resulting excessive calcium influx are implicated in a range of neurological disorders, including ischemic brain damage, epilepsy, and neurodegenerative diseases like Alzheimer's disease.[2][4][9][10] This makes CP-AMPARs a significant pharmacological target for therapeutic intervention.[9][11]

Philanthotoxin-433: A Natural Antagonist of CP-AMPARs

Philanthotoxin-433 (PhTX-433) is a polyamine amide toxin isolated from the venom of the European beewolf wasp, Philanthus triangulum.[12][13] It is a non-selective antagonist of several excitatory ligand-gated ion channels, including nicotinic acetylcholine receptors and ionotropic glutamate receptors.[12][14][15]

Chemical Structure

PhTX-433 possesses a modular structure consisting of a hydrophobic headgroup and a hydrophilic polyamine tail.[12][16] The headgroup is composed of a butyryl and a tyrosyl moiety, while the polyamine tail is a thermospermine chain.[13][16] This unique structure is central to its mechanism of action.[12]

Mechanism of PhTX-433 Inhibition of CP-AMPARs

PhTX-433 acts as a non-competitive, voltage-dependent open-channel blocker of CP-AMPARs.[7][17] This means that the toxin enters and occludes the ion channel pore only when the receptor is in its open, or activated, state. The key aspects of its inhibitory mechanism are:

-

Pore Blockade: The positively charged polyamine tail of PhTX-433 is drawn into the negatively charged interior of the CP-AMPAR channel pore upon membrane depolarization.[12] This physically obstructs the flow of ions, including sodium and calcium.

-

Voltage Dependence: The blocking and unblocking of the channel by PhTX-433 are influenced by the membrane potential. Depolarization facilitates the entry of the positively charged toxin into the channel, enhancing the block, while hyperpolarization promotes its exit.

-

Subunit Selectivity: PhTX-433 exhibits a strong preference for AMPA receptors lacking the edited GluA2 subunit.[12] The positively charged arginine residue at the Q/R site in GluA2-containing receptors electrostatically repels the polyamine tail of PhTX-433, preventing its entry into the channel pore. This is the molecular basis for its selectivity towards CP-AMPARs.

-

Role of the Headgroup: The aromatic headgroup of PhTX-433 is thought to anchor the molecule at the external vestibule of the channel pore, contributing to the stability of the block.[12]

The following diagram illustrates the proposed mechanism of PhTX-433 blockade of a CP-AMPAR.

Caption: Mechanism of PhTX-433 blockade of CP-AMPARs.

Experimental Protocols for Studying PhTX-433 Effects

Electrophysiological Recording

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of PhTX-433 on AMPA receptor currents.[18] This technique allows for precise control of the cell's membrane potential and direct measurement of ion channel activity.

Objective: To determine the potency, voltage-dependence, and kinetics of PhTX-433 block of CP-AMPARs.

Methodology:

-

Cell Preparation: Utilize a cell line (e.g., HEK293 cells) transiently or stably expressing specific AMPA receptor subunit combinations (e.g., homomeric GluA1 for CP-AMPARs and heteromeric GluA1/GluA2 for calcium-impermeable AMPA receptors) or primary neuronal cultures.

-

Recording Configuration: Establish a whole-cell patch-clamp recording configuration.[18]

-

Solution Composition:

-

External Solution: A standard physiological saline solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Internal Solution: A cesium-based solution to block potassium channels (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2).

-

-

Agonist Application: Rapidly apply an AMPA receptor agonist (e.g., 1 mM glutamate or 100 µM kainate) to evoke receptor currents.

-

PhTX-433 Application: Co-apply PhTX-433 at various concentrations with the agonist.

-

Voltage Protocol: Hold the cell at a negative potential (e.g., -60 mV) and apply voltage steps or ramps to assess the voltage-dependence of the block.

-

Data Analysis: Measure the peak and steady-state current amplitudes in the absence and presence of PhTX-433. Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the concentration-response data to a Hill equation. The rectification index can be calculated to quantify the voltage-dependent block.

Causality Behind Experimental Choices:

-

The use of specific subunit combinations allows for the direct comparison of PhTX-433 effects on CP-AMPARs versus calcium-impermeable AMPA receptors, confirming its selectivity.

-

A cesium-based internal solution is crucial to isolate AMPA receptor currents by blocking voltage-gated potassium channels, which could otherwise contaminate the recordings.[19]

-

Rapid agonist application is necessary to study the fast kinetics of AMPA receptor activation and block.

Calcium Imaging

Calcium imaging provides a functional readout of CP-AMPAR activity by directly measuring changes in intracellular calcium concentration.[8][10][11]

Objective: To visualize and quantify the inhibition of calcium influx through CP-AMPARs by PhTX-433.

Methodology:

-

Cell Preparation and Dye Loading: Culture primary neurons or cell lines expressing CP-AMPARs on glass coverslips. Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).[8]

-

Imaging Setup: Use a fluorescence microscope equipped with a sensitive camera and appropriate filter sets for the chosen calcium indicator.

-

Solution Composition: Use a physiological saline solution. To isolate CP-AMPAR-mediated calcium influx, it is advisable to include antagonists for NMDA receptors (e.g., APV) and voltage-gated calcium channels (e.g., nimodipine, nifedipine).[8]

-

Experimental Protocol:

-

Establish a baseline fluorescence recording.

-

Apply an AMPA receptor agonist to induce calcium influx through CP-AMPARs.

-

After a washout period, pre-incubate the cells with PhTX-433 for a defined period.

-

Re-apply the agonist in the presence of PhTX-433.

-

-

Data Analysis: Measure the change in fluorescence intensity upon agonist application in the absence and presence of PhTX-433. Quantify the percentage of inhibition of the calcium response.

Causality Behind Experimental Choices:

-

The use of calcium indicators provides a direct and sensitive measure of CP-AMPAR function.

-

Pharmacological isolation of CP-AMPARs by blocking other calcium entry pathways is essential for attributing the observed calcium signals specifically to the activity of these receptors.[8]

Caption: Experimental workflows for studying PhTX-433 effects.

Structure-Activity Relationship and Analogs

The modular structure of PhTX-433 has facilitated the synthesis of numerous analogs to probe its structure-activity relationship and to develop more selective and potent inhibitors.[12][16][20]

-

Polyamine Tail: The length and charge of the polyamine tail are critical for the potency and voltage-dependence of the block. Modifications to the number and spacing of the amine groups can alter the affinity and kinetics of channel block.[21]

-

Headgroup: Alterations to the aromatic headgroup can influence the anchoring of the toxin to the receptor and may affect its selectivity for different receptor subtypes.[17]

Several synthetic analogs, such as PhTX-343 and PhTX-12, have been developed with altered selectivity profiles.[12][20] For instance, some analogs exhibit enhanced selectivity for specific nicotinic acetylcholine receptor subtypes.[14][15] The development of analogs like PhTX-56 has led to highly potent and selective antagonists of CP-AMPARs, with Ki values in the low nanomolar range.[22]

| Compound | Target Receptor | IC₅₀ / Kᵢ | Reference |

| PhTX-433 | Locust Muscle iGluR | 18 µM | [12] |

| PhTX-433 | Rat nAChRs | 1 µM | [12] |

| PhTX-343 | α3β4 nAChRs | 7.7 nM | [14][15] |

| PhTX-343 | α4β2 nAChRs | 80 nM | [14][15] |

| PhTX-56 | Homomeric GluR1 | 3.3 nM (Kᵢ) | [22] |

Therapeutic Potential and Future Directions

The selective inhibition of CP-AMPARs by PhTX-433 and its analogs presents a promising therapeutic strategy for neurological disorders characterized by excessive calcium influx and excitotoxicity. By blocking this pathological calcium entry, these compounds could offer neuroprotection in conditions such as stroke, epilepsy, and neurodegenerative diseases.[9][12]

Future research is directed towards:

-

Improving Selectivity: Developing analogs with even greater selectivity for CP-AMPARs over other ion channels to minimize off-target effects.

-

Pharmacokinetic Optimization: Modifying the structure of philanthotoxins to improve their blood-brain barrier permeability and in vivo stability.

-

Elucidating Detailed Binding Sites: Utilizing techniques like cryo-electron microscopy to obtain high-resolution structural information on the interaction between philanthotoxins and the AMPA receptor pore.[9]

-

Clinical Translation: Investigating the therapeutic efficacy of promising philanthotoxin analogs in preclinical models of neurological disease.

The study of PhTX-433 and its interaction with CP-AMPARs continues to provide valuable insights into the structure and function of these important receptors and offers a promising avenue for the development of novel neuroprotective agents.

References

-

Philanthotoxin - Wikipedia. Available at: [Link]

-

Whitney, K. D., et al. (2008). Calcium-permeable AMPA receptors containing Q/R-unedited GluR2 direct human neural progenitor cell differentiation to neurons. The FASEB Journal, 22(8), 2888-2900. Available at: [Link]

-

Wright, A. L., et al. (2023). The Q/R editing site of AMPA receptor GluA2 subunit acts as an epigenetic switch regulating dendritic spines, neurodegeneration and cognitive deficits in Alzheimer's disease. Molecular Neurodegeneration, 18(1), 37. Available at: [Link]

-

PubChem. (n.d.). Philanthotoxin. National Center for Biotechnology Information. Available at: [Link]

-

Poulsen, M. H., et al. (2023). Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM. eLife, 12, e85352. Available at: [Link]

-

Kachel, H. S., et al. (2019). Philanthotoxin Analogues That Selectively Inhibit Ganglionic Nicotinic Acetylcholine Receptors with Exceptional Potency. Journal of Medicinal Chemistry, 62(13), 6214-6222. Available at: [Link]

-

Yelshanskaya, M. V., et al. (2019). Mechanisms of channel block in calcium-permeable AMPA receptors. eLife, 8, e49113. Available at: [Link]

-

Eldefrawi, A. T., et al. (1988). Structure and synthesis of a potent glutamate receptor antagonist in wasp venom. Proceedings of the National Academy of Sciences, 85(13), 4910-4913. Available at: [Link]

-

Jackson, A. C., & Nicoll, R. A. (2011). Probing TARP Modulation of AMPA Receptor Conductance with Polyamine Toxins. The Journal of Neuroscience, 31(20), 7343-7347. Available at: [Link]

-

Franzyk, H., et al. (2001). Analogues of neuroactive polyamine wasp toxins that lack inner basic sites exhibit enhanced antagonism toward a muscle-type mammalian nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 44(8), 1323-1334. Available at: [Link]

-

Gaidin, S. G., et al. (2023). Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging. Bio-protocol, 13(12), e4743. Available at: [Link]

-

Vissel, B., et al. (2013). The essential role of AMPA receptor GluR2 subunit RNA editing in the normal and diseased brain. Frontiers in Molecular Neuroscience, 6, 34. Available at: [Link]

-

Kachel, H. S., et al. (2016). Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition. Scientific Reports, 6, 36873. Available at: [Link]

-

Kachel, H. S., et al. (2019). Philanthotoxin Analogues That Selectively Inhibit Ganglionic Nicotinic Acetylcholine Receptors with Exceptional Potency. Journal of Medicinal Chemistry, 62(13), 6214-6222. Available at: [Link]

-

Strømgaard, K., et al. (2005). Design and synthesis of labeled analogs of PhTX-56, a potent and selective AMPA receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 15(17), 3934-3937. Available at: [Link]

-

Kim, J. H., et al. (2012). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. Experimental Neurobiology, 21(2), 85-90. Available at: [Link]

-

Franzyk, H., et al. (2002). Solid-phase synthesis of polyamine toxin analogues: potent and selective antagonists of Ca2+-permeable AMPA receptors. Journal of Medicinal Chemistry, 45(26), 5757-5765. Available at: [Link]

-

Jay-Pang, K., et al. (2024). Atomistic Mechanisms of Calcium Permeation Modulated by Q/R Editing and Selectivity Filter Mutations in GluA2 AMPA Receptors. bioRxiv. Available at: [Link]

-

Hearing, M. C., et al. (2016). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments, (114), 54342. Available at: [Link]

-

Christensen, L. D., et al. (2021). The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition in the Locust, Schistocerca gregaria. Molecules, 26(22), 7013. Available at: [Link]

-

Tikhonov, D. B., et al. (2011). Voltage-dependent and -independent block of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor channels. Journal of Neurochemistry, 116(3), 398-407. Available at: [Link]

-

Nakanishi, K., & Goodnow, R. (1990). Philanthotoxin-433 (PhTX-433), a non-competitive glutamate receptor inhibitor. Pure and Applied Chemistry, 62(7), 1223-1230. Available at: [Link]

-

Kott, S., et al. (2007). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. The Journal of Neuroscience, 27(14), 3780-3787. Available at: [Link]

-

Gaidin, S. G., et al. (2023). Calcium-permeable AMPA receptors: an underestimated pharmacological target for the therapy of brain pathologies. Neural Regeneration Research, 18(12), 2623-2624. Available at: [Link]

-

van den Akker, J., et al. (2000). Na+ Entry Through AMPA Receptors Results in Voltage-Gated K+ Channel Blockade in Cultured Rat Spinal Cord Motoneurons. Journal of Neurophysiology, 83(4), 2054-2061. Available at: [Link]

-

Kalinina, M. A., et al. (2022). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. International Journal of Molecular Sciences, 24(1), 473. Available at: [Link]

-

Gaidin, S. G., et al. (2025). Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging. Bio-protocol, 15(3), e5199. Available at: [Link]

-

Poulsen, M. H., et al. (2023). Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM. eLife, 12, e85352. Available at: [Link]

-

Park, J., et al. (2021). Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders. Frontiers in Cellular Neuroscience, 15, 762243. Available at: [Link]

-

Oertner, T. G., & Matus, A. (2005). AMPA receptors gate spine Ca transients and spike-timing-dependent potentiation. Neuron, 45(6), 951-957. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]

- 3. Calcium-permeable AMPA receptors containing Q/R-unedited GluR2 direct human neural progenitor cell differentiation to neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Q/R editing site of AMPA receptor GluA2 subunit acts as an epigenetic switch regulating dendritic spines, neurodegeneration and cognitive deficits in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The essential role of AMPA receptor GluR2 subunit RNA editing in the normal and diseased brain [frontiersin.org]

- 6. biorxiv.org [biorxiv.org]

- 7. elifesciences.org [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of channel block in calcium-permeable AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium-permeable AMPA receptors: an underestimated pharmacological target for the therapy of brain pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Philanthotoxin - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. Philanthotoxin Analogues That Selectively Inhibit Ganglionic Nicotinic Acetylcholine Receptors with Exceptional Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Voltage-dependent and -independent block of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Analogues of neuroactive polyamine wasp toxins that lack inner basic sites exhibit enhanced antagonism toward a muscle-type mammalian nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Solid-phase synthesis of polyamine toxin analogues: potent and selective antagonists of Ca2+-permeable AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Architecture of Paralysis: A Technical Guide to Wasp Venom Polyamine Toxins

Executive Summary

The evolutionary arms race between predatory wasps and their prey has yielded some of the most highly selective neurotoxins in nature. Among these, wasp venom polyamine toxins (PATs) represent a unique class of non-competitive, open-channel blockers targeting ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs). This whitepaper provides a comprehensive technical analysis of the history, structural chemistry, mechanism of action, and experimental workflows utilized in the discovery and development of wasp-derived PATs for modern neuropharmacology.

Historical Milestones & Structural Elucidation

The pharmacological potential of wasp venom was fundamentally unlocked in the 1980s. In 1982, toxicologist Tom Piek isolated a highly paralyzing fraction from the venom of the Egyptian digger wasp (Philanthus triangulum), a solitary species that paralyzes honeybees [1].

The definitive structural elucidation of this active component was achieved in 1988 through a landmark collaboration between Eldefrawi, Usherwood, and Nakanishi. Utilizing mass spectrometry and chemical synthesis, they identified the molecule as philanthotoxin-433 (PhTX-433) [2]. Concurrently, Eugene Grishin’s laboratory isolated structurally analogous acylpolyamines (e.g., argiopin) from spider venom [3], revealing a remarkable instance of convergent evolution across arthropods: the use of polyamine conjugates to disrupt central nervous system (CNS) signaling.

Chemical Architecture & Structure-Activity Relationship (SAR)

Wasp PATs are modular molecules, making them ideal scaffolds for structure-activity relationship (SAR) studies and rational drug design. The natural pharmacophore of PhTX-433 consists of three distinct regions [4]:

-

Lipophilic Head Group: A butyryl-tyrosyl moiety that anchors the toxin to the hydrophobic vestibule of the target receptor.

-

Amino Acid Linker: Connects the head group to the polyamine chain, dictating the spatial orientation of the molecule.

-

Polyamine Tail: A positively charged aliphatic chain. In native PhTX-433, this is an asymmetric thermospermine (4-3-3) chain.

To simplify laboratory synthesis while maintaining bioactivity, researchers developed PhTX-343 , a synthetic analog utilizing a symmetrical spermine (3-4-3) tail.

Quantitative Pharmacological Profiles

Table 1: Comparative structural and pharmacological data of key polyamine toxins.

| Toxin | Biological Source | Polyamine Backbone | Primary Receptor Target | Approx. IC₅₀ |

| PhTX-433 | Philanthus triangulum | Thermospermine (4-3-3) | iGluR, nAChR | ~1–10 μM |

| PhTX-343 | Synthetic Analog | Spermine (3-4-3) | nAChR (neuronal) | ~0.5–5 μM |

| Argiopin | Argiope lobata (Spider) | Argiopine tail | iGluR (Ca²⁺ permeable) | < 100 nM |

Mechanism of Action: The "Plug" Dynamics

Wasp PATs do not compete with neurotransmitters for the orthosteric binding site. Instead, they function as use-dependent, open-channel blockers [5].

The Causality of Use-Dependency: Because the binding site for the polyamine tail is located deep within the ion channel pore (specifically at the narrow, negatively charged selectivity filter), the toxin is physically excluded when the channel is in its resting (closed) state. Glutamate or acetylcholine must first bind to the receptor to induce a conformational shift that opens the pore. Once the pore is open, the transmembrane electrochemical gradient drives the positively charged polyamine tail into the channel, physically occluding the flux of cations (Ca²⁺/Na⁺) and arresting depolarization [6].

Fig 1: Use-dependent open-channel blockade of iGluRs by wasp polyamine toxins.

Experimental Workflows & Methodologies

Isolating sufficient quantities of natural PATs from wasp venom glands is highly inefficient. Consequently, modern drug development relies on robust synthetic and electrophysiological pipelines.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of PhTX-343

Causality behind the method: Polyamines contain multiple primary and secondary amines. To prevent branched polymerization and ensure the linear addition of the lipophilic head, orthogonal protection (e.g., Fmoc and Boc) is strictly required.

-

Resin Loading: Load a 2-chlorotrityl chloride resin with an orthogonally protected spermine derivative (e.g., N¹-Boc-spermine).

-

Fmoc Deprotection: Remove the Fmoc group from the target amine using 20% piperidine in dimethylformamide (DMF).

-

Coupling: Couple Fmoc-L-Tyrosine(tBu)-OH using HBTU and DIPEA.

-

Self-Validating Step: Perform a Kaiser test. A negative (yellow) result validates that all free primary amines have been successfully acylated, preventing deletion sequences.

-

-

Acylation: Deprotect the N-terminus of the tyrosine and couple the butyryl group using butyryl chloride/DIPEA.

-

Cleavage: Treat the resin with Trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/water (95:2.5:2.5) for 2 hours to cleave the toxin and remove all Boc/tBu protecting groups.

-

Purification: Precipitate in cold diethyl ether, purify via Preparative RP-HPLC, and confirm the exact mass using ESI-MS.

Protocol 2: Patch-Clamp Validation of Use-Dependent Blockade

-

Preparation: Express target receptors (e.g., GluA1 AMPARs) in Xenopus oocytes or HEK293T cells.

-

Baseline Establishment: Using whole-cell voltage-clamp (held at -70 mV), apply 1 mM glutamate pulses (100 ms) via a rapid perfusion system to establish baseline inward currents.

-

Toxin Co-Application: Co-apply 1 μM PhTX-343 alongside glutamate. Causality: The toxin must be co-applied with the agonist because the pore must open to expose the deep binding site.

-

Validation: Observe the progressive decline in peak current over successive pulses.

-

Self-Validating Step: Wash out the toxin with standard extracellular solution. A return to baseline current amplitudes validates that the current decay was due to reversible toxin binding, ruling out cell rundown or irreversible receptor desensitization [7].

-

Fig 2: Integrated workflow from solid-phase synthesis to electrophysiological validation.

Translational Applications in Neuropharmacology

The high affinity of PATs for calcium-permeable iGluRs positions them as prime candidates for neuroprotective therapeutics. Excessive calcium influx through these receptors triggers excitotoxicity, a primary driver of neuronal death in conditions like Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and glaucoma.

Recent in vivo studies demonstrate that pretreatment with synthetic analogs like PhTX-343 significantly reduces nitrosative stress and preserves retinal ganglion cell morphology in models of NMDA-induced retinal damage [8]. Furthermore, recent Cryo-EM structural determinations of polyamine-receptor complexes provide unprecedented atomic templates, enabling drug development professionals to engineer next-generation blockers that selectively target pathological calcium-permeable channels without disrupting baseline synaptic transmission[3].

References

- Polyamine toxins: development of selective ligands for ionotropic receptors.Toxicon / Ovid.

- Philanthotoxin-433 (PhTX-433), a non-competitive glutamate receptor inhibitor.

- Spider venom may help to stop neuronal de

- Spider and Wasp Acylpolyamines: Venom Components and Versatile Pharmacological Leads, Probes, and Insecticidal Agents.PMC / NIH.

- Mechanisms Underlying the Rapid Induction and Sustained Expression of Synaptic Homeostasis.PMC / NIH.

- Targeting ionotropic receptors with polyamine-containing toxins.Ovid.

- Assessment of Structurally Diverse Philanthotoxin Analogues for Inhibitory Activity on Ionotropic Glutamate Receptor Subtypes.

- Neuroprotection Against NMDA-Induced Retinal Damage by Philanthotoxin-343 Involves Reduced Nitros

Methodological & Application

How to prepare Philanthotoxin-433 TFA stock solution in water vs DMSO

This guide details the preparation, storage, and handling of Philanthotoxin-433 (PhTX-433) tris(trifluoroacetate) stock solutions.[1][2] It addresses the critical physicochemical differences between aqueous and organic (DMSO) preparations to ensure experimental reproducibility in electrophysiology and cell biology applications.

Part 1: Chemical Identity & Solubility Profile

PhTX-433 is a polyamine toxin originally isolated from the wasp Philanthus triangulum.[1][2][3] It acts as a non-competitive antagonist of ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs).[1][2]

Crucial Formulation Note: Commercially available PhTX-433 is typically supplied as a Tris(trifluoroacetate) salt (TFA salt) .[1][2] This salt form significantly alters the molecular weight and solution pH compared to the free base.

| Property | PhTX-433 (Free Base) | PhTX-433 (TFA Salt) |

| CAS Number | 115976-91-5 | 276684-27-6 |

| Molecular Weight | ~435.6 g/mol | ~777.7 g/mol (Includes 3 TFA counterions) |

| Physical State | Amorphous solid | White/Beige Powder (Hygroscopic) |

| Solubility (Water) | Moderate/Poor | High (>10 mM) (Acidic pH) |

| Solubility (DMSO) | High (>50 mM) | High (>50 mM) |

| Primary Risk | Oxidation of amines | pH shock (Acidic in water) |

⚠️ CRITICAL CALCULATION WARNING: When calculating molarity, you MUST use the Molecular Weight (MW) of the salt form (~777.7 g/mol ), not the free base. Using the free base MW (435.6 g/mol ) while weighing the salt will result in a stock solution that is ~44% less concentrated than intended.

Part 2: Solvent Selection Decision Matrix

Use the following logic flow to determine the correct solvent for your specific assay.

Figure 1: Decision matrix for selecting the optimal solvent based on experimental constraints.

Part 3: Preparation Protocols

Protocol A: Preparation in DMSO (Standard)

Best for: Long-term storage, Patch Clamp, Calcium Imaging.[1][2]

Mechanism: DMSO (Dimethyl sulfoxide) is an aprotic polar solvent that solvates the polyamine tail and the lipophilic headgroup effectively without protonating/deprotonating the molecule further. It prevents hydrolysis of the amide bonds during frozen storage.

-

Equilibration: Allow the product vial to equilibrate to room temperature (RT) for 30 minutes before opening. This prevents condensation from forming inside the hygroscopic powder.

-

Weighing: Weigh the desired amount of PhTX-433 TFA salt.

-

Dissolution: Add high-grade anhydrous DMSO (cell culture grade) to the vial.

-

Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

-

-

Aliquot & Storage:

Protocol B: Preparation in Water (Aqueous)

Best for: In vivo microinjection, Oocyte recording, DMSO-sensitive primary cultures.[1][2]